3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione 3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 892429-77-5
VCID: VC4527104
InChI: InChI=1S/C26H22N2O4/c1-16-12-17(2)14-19(13-16)28-25(29)24-23(21-6-4-5-7-22(21)32-24)27(26(28)30)15-18-8-10-20(31-3)11-9-18/h4-14H,15H2,1-3H3
SMILES: CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)OC)C
Molecular Formula: C26H22N2O4
Molecular Weight: 426.472

3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

CAS No.: 892429-77-5

Cat. No.: VC4527104

Molecular Formula: C26H22N2O4

Molecular Weight: 426.472

* For research use only. Not for human or veterinary use.

3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione - 892429-77-5

Specification

CAS No. 892429-77-5
Molecular Formula C26H22N2O4
Molecular Weight 426.472
IUPAC Name 3-(3,5-dimethylphenyl)-1-[(4-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C26H22N2O4/c1-16-12-17(2)14-19(13-16)28-25(29)24-23(21-6-4-5-7-22(21)32-24)27(26(28)30)15-18-8-10-20(31-3)11-9-18/h4-14H,15H2,1-3H3
Standard InChI Key JZNULJITYPLUFC-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)OC)C

Introduction

The compound 3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule featuring a benzofuro core, which is a fused ring system consisting of a benzene ring and a furan ring, along with a pyrimidine moiety. This structure is characteristic of heterocyclic compounds due to the presence of nitrogen atoms. The compound's unique structure and functional groups contribute to its chemical reactivity and potential biological activity, making it of interest in medicinal chemistry.

Synthesis

The synthesis of such benzofuro-pyrimidine derivatives typically involves multiple steps, including reactions that require controlled temperatures and specific catalysts. Common solvents used in these reactions include dimethylformamide (DMF) and dichloromethane. Purification techniques such as column chromatography or recrystallization are employed to obtain the final product in high purity.

Chemical Reactions and Analysis

In laboratory settings, the synthesis and reactions of these compounds are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure product formation and purity.

Data Table

PropertyValue (for related compounds)
Molecular FormulaC19H18N2O3 (for analogs)
Molecular WeightApproximately 318 g/mol (for analogs)
IUPAC NameNot explicitly listed for this compound
Synthesis SolventsDMF, Dichloromethane
Purification MethodsColumn Chromatography, Recrystallization

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator